REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].N1C=CN=C1.[CH3:10][C:11]([Si:14](Cl)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:13])[CH3:12]>O1CCCC1>[Si:14]([O:3][CH2:2][CH2:1][OH:4])([C:11]([CH3:13])([CH3:12])[CH3:10])([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
61.4 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
186.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C. in 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-L 3-necked round-bottom flask was placed
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
WASH
|
Details
|
the filtrate cake was washed with 200 mL of EA
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 200 mL of brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |